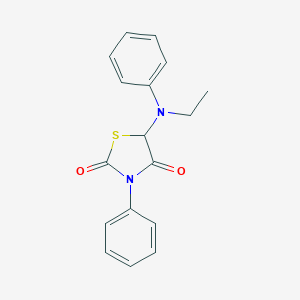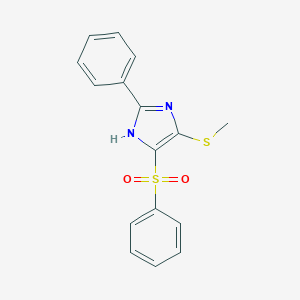
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as EATD, is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in the field of medicine. EATD is a heterocyclic compound that contains a thiazolidine ring and a phenyl ring, making it a versatile molecule for various scientific research applications.
作用机制
The mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in the pathogenesis of various diseases. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to increase the levels of glutathione, an important antioxidant molecule. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models.
实验室实验的优点和局限性
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. In addition, the optimal dosage and administration route of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione for different diseases have not been established.
未来方向
There are several future directions for research on 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an adjuvant therapy for cancer treatment. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, and more research is needed to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to elucidate the mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on various signaling pathways.
合成方法
The synthesis of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of ethyl 2-bromoacetate with aniline in the presence of sodium hydride to produce ethyl 2-(phenylamino)acetate. This intermediate is then reacted with thiourea to form 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
产品名称 |
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
5-(N-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-2-18(13-9-5-3-6-10-13)16-15(20)19(17(21)22-16)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI 键 |
MNEYJKSXMMMVKW-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
